Avanafil-13C5,15N,d2

Bioanalysis LC-MS/MS Isotope Dilution

Inconsistent internal standard performance jeopardizes regulatory bioanalysis. Avanafil-13C5,15N,d2 resolves cross-talk and matrix effect challenges with a distinct mass shift (five 13C, one 15N, two deuterium), ensuring precise LC-MS/MS quantitation. • Enables ANDA bioequivalence studies compliant with FDA guidance. • Corrects for extraction variability, ionization suppression, and chromatographic isotope effects across plasma, tissue, and metabolite matrices. • Delivers robust accuracy for therapeutic drug monitoring in hepatic impairment or CYP3A4 co-medication scenarios.

Molecular Formula C23H26ClN7O3
Molecular Weight 491.9 g/mol
Cat. No. B12363727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvanafil-13C5,15N,d2
Molecular FormulaC23H26ClN7O3
Molecular Weight491.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO)Cl
InChIInChI=1S/C23H26ClN7O3/c1-34-19-6-5-15(10-18(19)24)11-27-21-17(22(33)28-13-20-25-7-3-8-26-20)12-29-23(30-21)31-9-2-4-16(31)14-32/h3,5-8,10,12,16,32H,2,4,9,11,13-14H2,1H3,(H,28,33)(H,27,29,30)/t16-/m0/s1/i2+1,4+1,9+1,14+1D2,16+1,31+1
InChIKeyWEAJZXNPAWBCOA-RADDBRLTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Avanafil-13C5,15N,d2: Multi-Isotope Labeled Internal Standard


Avanafil-13C5,15N,d2 is a stable isotope-labeled analog of the phosphodiesterase-5 (PDE-5) inhibitor avanafil (TA-1790), featuring multiple heavy atom substitutions (five 13C, one 15N, and two deuterium atoms) that confer a distinct mass shift for mass spectrometric applications [1]. Avanafil itself is a potent and selective PDE-5 inhibitor with an IC50 of 5.2 nM for PDE-5, and exhibits high selectivity over other PDE isoforms (IC50 values of 630 nM for PDE-6, 5700 nM for PDE-4, and 53,000 nM for PDE-1) [2].

Avanafil-13C5,15N,d2: Why Generic IS Substitution Fails


In bioanalytical LC-MS/MS workflows, substituting a stable isotope-labeled internal standard (SIL-IS) like Avanafil-13C5,15N,d2 with a structural analog or a differently labeled isotopologue introduces significant analytical error. Structural analogs exhibit different extraction recovery, ionization efficiency, and chromatographic retention compared to the target analyte [1]. Even among labeled isotopologues, the specific isotope pattern (13C5,15N,d2) is critical: insufficient mass difference can lead to cross-talk between the analyte and internal standard MS channels, while excessive deuteration (e.g., d4 or d5) may cause chromatographic isotope effects that separate the IS from the analyte, negating its ability to correct for matrix effects [2].

Avanafil-13C5,15N,d2: Key Differentiating Evidence


Optimal Mass Shift and Minimal Cross-Talk

Avanafil-13C5,15N,d2 incorporates five 13C, one 15N, and two deuterium atoms, resulting in a nominal mass shift of +8 Da relative to the unlabeled parent (C23H26ClN7O3, MW 483.95). This substantial mass difference effectively eliminates isotopic overlap and cross-talk between the analyte and internal standard MS channels, a known limitation of less extensively labeled analogs such as Avanafil-d4 (mass shift +4 Da) or Avanafil-13C-d3 (mass shift +3 Da) [1]. The strategic use of 13C and 15N in the core scaffold, rather than excessive deuteration, minimizes chromatographic isotope effects that can cause differential retention and compromise matrix effect correction [2].

Bioanalysis LC-MS/MS Isotope Dilution

Unique Pharmacokinetics Necessitating a Specific IS

Avanafil demonstrates a rapid onset of action with a median Tmax of 0.75 hours and a terminal half-life of approximately 5.1 hours, distinguishing it from other PDE5 inhibitors like tadalafil (Tmax 2.0 h, t½ 17.5 h) [1]. This rapid absorption profile necessitates an internal standard that perfectly co-elutes with the analyte to accurately track and correct for any ion suppression or enhancement effects occurring during the narrow chromatographic window. Using a non-identical PDE5 inhibitor (e.g., sildenafil or tadalafil) or their labeled analogs as a surrogate internal standard introduces variability due to differences in retention time and ionization behavior [2].

Pharmacokinetics Therapeutic Drug Monitoring Bioequivalence

High-Purity IS for Accurate Metabolite Tracking

Avanafil is metabolized primarily by CYP3A4 to major circulating metabolites M4 and M16, which are present at approximately 23% and 29% of the parent compound's plasma concentration, respectively [1]. The M4 metabolite retains 18% of the PDE-5 inhibitory potency of avanafil and accounts for approximately 4% of total pharmacologic activity [1]. Accurate quantification of both the parent drug and these active/inactive metabolites in the same analytical run requires an internal standard that behaves identically to avanafil through sample preparation and LC-MS/MS analysis. A SIL-IS like Avanafil-13C5,15N,d2 ensures that any variability in extraction or ionization efficiency affects both the analyte and IS proportionally, enabling precise determination of metabolic ratios [2].

Drug Metabolism ADME Metabolite Identification

Stable Isotope Dilution as the Gold Standard

Regulatory guidance from agencies such as the FDA and EMA strongly recommends the use of a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS assays intended to support pharmacokinetic evaluations and bioequivalence studies [1]. The use of a SIL-IS like Avanafil-13C5,15N,d2 is considered the 'gold standard' in quantitative mass spectrometry because it compensates for variability throughout the entire analytical process—from sample extraction to ionization—thereby delivering superior accuracy, precision, and robustness compared to methods using structural analog internal standards [2].

Isotope Dilution Mass Spectrometry Regulatory Bioanalysis Method Validation

Avanafil-13C5,15N,d2 Application Scenarios


Bioequivalence and ANDA Submission Studies

Generic pharmaceutical companies developing an Abbreviated New Drug Application (ANDA) for avanafil tablets require a validated, high-precision LC-MS/MS method to demonstrate bioequivalence to the reference listed drug (Stendra). Avanafil-13C5,15N,d2 is the optimal internal standard for this purpose, providing the robust and reproducible quantification necessary to meet stringent FDA regulatory standards for pivotal pharmacokinetic studies. Its multi-isotope labeling ensures minimal interference and high accuracy in human plasma analysis [1].

Clinical TDM and DDI Studies

In clinical pharmacology settings, monitoring avanafil plasma concentrations is crucial for patients with hepatic impairment or those taking concomitant CYP3A4 inhibitors/inducers. Avanafil-13C5,15N,d2 enables the development of highly sensitive and specific LC-MS/MS assays for TDM, allowing clinicians to adjust doses and avoid potential adverse events or therapeutic failure [1]. Its use ensures accurate measurement even in the presence of co-administered drugs and their metabolites, which could interfere with less specific detection methods [2].

Preclinical ADME and Toxicology Studies

Researchers investigating the absorption, distribution, metabolism, and excretion (ADME) of avanafil in animal models require a reliable internal standard for quantifying both parent drug and its metabolites (M4, M16) in plasma and tissue homogenates. Avanafil-13C5,15N,d2 is ideally suited for these studies, as it corrects for sample preparation and matrix effects across diverse biological matrices (e.g., plasma, brain, liver), thereby enabling accurate determination of tissue distribution and metabolic profiles [1].

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